molecular formula C12H14F3N B13009812 3-(2-(Trifluoromethyl)phenyl)piperidine

3-(2-(Trifluoromethyl)phenyl)piperidine

Cat. No.: B13009812
M. Wt: 229.24 g/mol
InChI Key: GMBXLAPSTOMCJI-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)piperidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 3-(2-(Trifluoromethyl)phenyl)piperidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted phenylpiperidine compounds.

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups attached to phenyl rings, used in pharmaceuticals and agrochemicals.

Uniqueness

3-(2-(Trifluoromethyl)phenyl)piperidine is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2

InChI Key

GMBXLAPSTOMCJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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